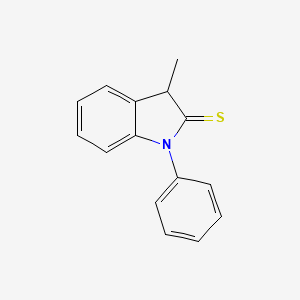
3-Methyl-1-phenyl-1,3-dihydro-2H-indole-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-phenyl-1,3-dihydro-2H-indole-2-thione is a heterocyclic compound belonging to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-phenyl-1,3-dihydro-2H-indole-2-thione typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a suitable ketone under acidic conditions to form the indole core.
Industrial Production Methods: Industrial production of this compound may involve optimized Fischer indole synthesis followed by large-scale reactions to introduce the thione group. The process is designed to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 3-Methyl-1-phenyl-1,3-dihydro-2H-indole-2-thione undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents.
Reduction: Reduction of the thione group to a thiol or further to a hydrocarbon.
Substitution: Electrophilic substitution reactions at the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or Friedel-Crafts acylation conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and hydrocarbons.
Substitution: Halogenated or acylated indole derivatives.
Aplicaciones Científicas De Investigación
3-Methyl-1-phenyl-1,3-dihydro-2H-indole-2-thione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-phenyl-1,3-dihydro-2H-indole-2-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to the compound’s biological effects .
Comparación Con Compuestos Similares
1,3-Dihydro-1,3,3-trimethyl-6-nitrospiro(2H-1-benzopyran-2,2’-indole): A photochromic dye with applications in molecular electronics.
2H-Indol-2-one, 1,3-dihydro-: Known for its use in synthesizing various pharmaceuticals.
2H-Inden-2-one, 1,3-dihydro-: Utilized in the production of fragrances and flavors.
Uniqueness: 3-Methyl-1-phenyl-1,3-dihydro-2H-indole-2-thione stands out due to its unique thione group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
112817-80-8 |
|---|---|
Fórmula molecular |
C15H13NS |
Peso molecular |
239.3 g/mol |
Nombre IUPAC |
3-methyl-1-phenyl-3H-indole-2-thione |
InChI |
InChI=1S/C15H13NS/c1-11-13-9-5-6-10-14(13)16(15(11)17)12-7-3-2-4-8-12/h2-11H,1H3 |
Clave InChI |
CZDRPELQAWWJSJ-UHFFFAOYSA-N |
SMILES canónico |
CC1C2=CC=CC=C2N(C1=S)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


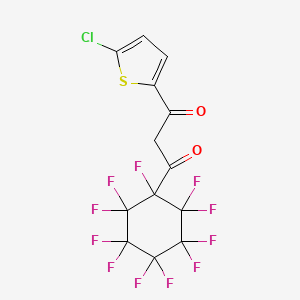
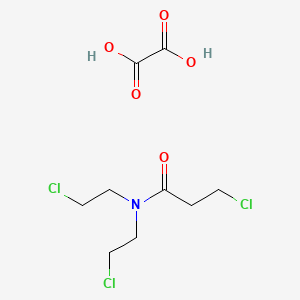
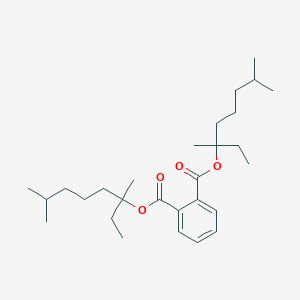
![2-[(1-{4-[(Butan-2-yl)oxy]phenoxy}propan-2-yl)oxy]pyridine](/img/structure/B14315312.png)
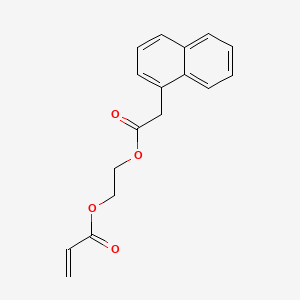
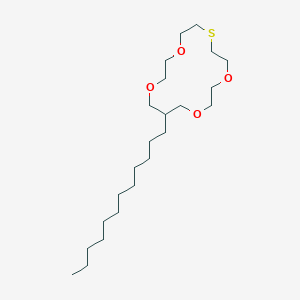
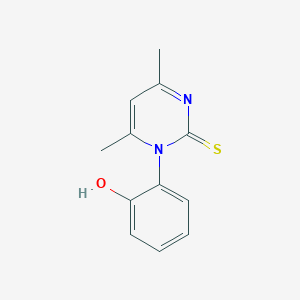
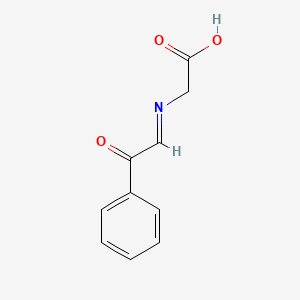
acetate](/img/structure/B14315345.png)
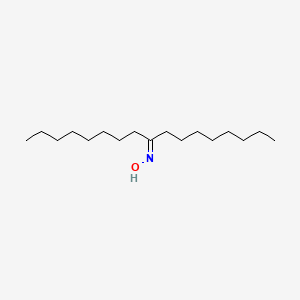
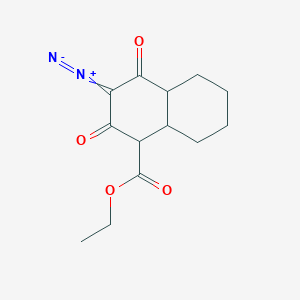
![4-[(E)-tert-Butyldiazenyl]heptanedinitrile](/img/structure/B14315364.png)
![4-{2-[(Pyridin-2-yl)oxy]ethyl}phenol](/img/structure/B14315377.png)

